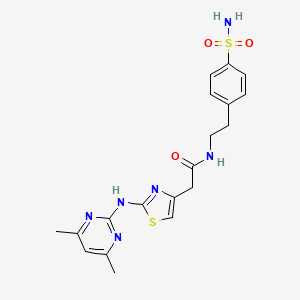
2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide is a useful research compound. Its molecular formula is C19H22N6O3S2 and its molecular weight is 446.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular structure of the compound includes several key functional groups:
- Pyrimidine Ring : Contributes to its ability to interact with biological targets.
- Thiazole Ring : Known for its role in various pharmacological activities.
- Acetamide Group : Essential for the compound's biological properties.
Synthesis Pathways
The synthesis of this compound typically involves multiple steps, including:
-
Preparation of 4,6-dimethylpyrimidine-2-amine :
- Reactants: 4,6-dimethylpyrimidine and ammonia.
- Conditions: High temperature and pressure with palladium on carbon as a catalyst.
-
Formation of Thiazole Ring :
- Reactants: 4,6-dimethylpyrimidine-2-amine and α-bromoacetophenone.
- Conditions: Reflux in ethanol with potassium carbonate.
-
Coupling with Sulfonamide :
- Final step involves coupling with a sulfonamide derivative to form the target compound.
The biological activity of This compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The unique structural features allow it to bind effectively at active sites, modulating enzyme activity or receptor function. This interaction can lead to significant changes in cellular processes.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit notable anticancer properties. For instance:
- Cytotoxicity Studies : Various derivatives have shown significant cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and NCI-H358 (lung cancer). The IC50 values for some derivatives were reported as low as 6.26 μM, indicating potent activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HepG2 | 6.26 |
| Compound B | NCI-H358 | 6.48 |
Antimicrobial Activity
Compounds similar to this thiazole-based structure have demonstrated antimicrobial properties. The presence of the thiazole moiety is crucial for enhancing the antimicrobial efficacy against various pathogens .
Antioxidant Properties
Some studies have highlighted the antioxidant potential of thiazole derivatives, suggesting that they can scavenge free radicals and protect against oxidative stress. This property may contribute to their overall therapeutic profile .
Case Studies and Research Findings
- Anticancer Efficacy :
- Mechanistic Studies :
- Comparative Analysis :
科学研究应用
The compound exhibits a range of biological activities that make it suitable for various therapeutic applications:
- Anticancer Activity : Research indicates that compounds similar to 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide have shown promise in inhibiting tumor growth by targeting specific cellular pathways involved in cancer proliferation .
- Antimicrobial Properties : The sulfonamide moiety in the compound contributes to its antimicrobial effects, making it a candidate for the development of new antibiotics against resistant strains of bacteria .
- Enzyme Inhibition : The structural features allow it to interact with various enzymes, potentially serving as an inhibitor in biochemical pathways relevant to diseases such as diabetes and hypertension .
Applications in Medicinal Chemistry
The unique structure of this compound allows for several applications in medicinal chemistry:
- Drug Development : Its potential as an anticancer and antimicrobial agent positions it as a candidate for further development into pharmaceuticals aimed at treating various diseases.
- Biochemical Research : The compound can be utilized in laboratory settings to study enzyme interactions and cellular responses, providing insights into biochemical pathways that may lead to new therapeutic strategies.
- Targeted Therapy : Due to its ability to bind to specific molecular targets, it may be developed into targeted therapies that minimize side effects compared to traditional treatments .
Case Studies
Several studies have documented the efficacy of compounds related to this compound:
- A study published in Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
- Another investigation highlighted its antimicrobial properties against Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibiotics .
属性
IUPAC Name |
2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S2/c1-12-9-13(2)23-18(22-12)25-19-24-15(11-29-19)10-17(26)21-8-7-14-3-5-16(6-4-14)30(20,27)28/h3-6,9,11H,7-8,10H2,1-2H3,(H,21,26)(H2,20,27,28)(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFAGNKROUTWPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













